molecular formula C17H21N3O2 B2453247 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide CAS No. 1203260-76-7

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide

Cat. No. B2453247
CAS RN: 1203260-76-7
M. Wt: 299.374
InChI Key: CSAAJDMVDGDFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide, also known as PEP2, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, the Janus kinase (JAK). This interaction plays a critical role in the regulation of cell growth, survival, and differentiation, and is dysregulated in many diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Scientific Research Applications

Novel Synthesis Methods

Pyrimidine derivatives are synthesized for various applications, including the development of pharmaceuticals and agrochemicals. For instance, a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, characterized by excellent pharmacokinetics, demonstrates the intricate synthesis methods involving pyrimidine derivatives (Latli et al., 2015). This highlights the pharmaceutical potential of pyrimidine compounds.

Enhancing Antimicrobial Agents

Pyrimidine derivatives are synthesized as antimicrobial agents, showcasing their utility in combating bacterial and fungal infections. A series of pyridines, pyrimidinones, and oxazinones, derived from citrazinic acid, exhibited good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid (Hossan et al., 2012). This underscores the potential of pyrimidine derivatives in developing new antimicrobial therapies.

Drug Development

Pyrimidine derivatives play a crucial role in drug development, particularly in the design of ligands for various receptors. The study of 2-aminopyrimidines as histamine H3 receptor ligands, for example, revealed compounds with high affinity and selectivity, showcasing the importance of pyrimidine structures in medicinal chemistry (Sadek et al., 2014).

Corrosion Inhibitors

Beyond biomedical applications, pyrimidine derivatives are also investigated for their potential as corrosion inhibitors. The synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives demonstrated promising inhibition efficiencies, suggesting their applicability in protecting metals from corrosion (Yıldırım & Cetin, 2008).

Anticancer and Antimicrobial Agents

New lipophilic acetamide derivatives have been synthesized, showing potential as anticancer and antimicrobial agents. This research underscores the potential of pyrimidine derivatives in the development of novel therapeutic agents with broad-spectrum activity (Ahmed et al., 2018).

properties

IUPAC Name

2-(6-oxo-4-propylpyrimidin-1-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-7-15-10-17(22)20(12-18-15)11-16(21)19-13(2)14-8-5-4-6-9-14/h4-6,8-10,12-13H,3,7,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAAJDMVDGDFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide

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